![molecular formula C15H16N2O5 B12867682 Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoate group linked to a pyrimidinylmethoxy moiety, which is further substituted with methoxy groups at the 4 and 6 positions of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The mixture is stirred under nitrogen atmosphere at ambient temperature, followed by the addition of dimethyl carbonate. The reaction is quenched with hydrochloric acid, and the product is purified by recrystallization from hexane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has a similar pyrimidine structure but with different substituents.
Bensulfuron-methyl: Another compound with a pyrimidine ring, used as a herbicide.
Uniqueness
Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is unique due to its specific substitution pattern and the presence of both benzoate and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H16N2O5 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
methyl 4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-19-13-8-14(20-2)17-12(16-13)9-22-11-6-4-10(5-7-11)15(18)21-3/h4-8H,9H2,1-3H3 |
Clave InChI |
NLYGYDKKOOOVPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


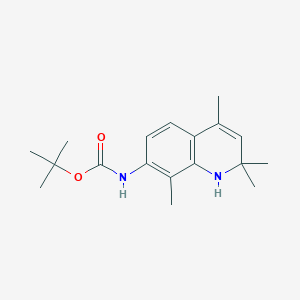
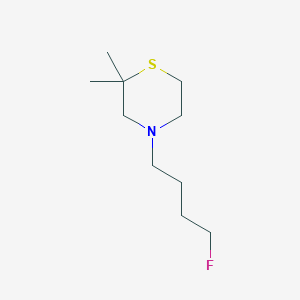
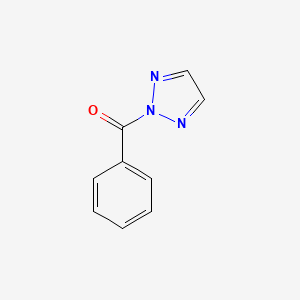
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
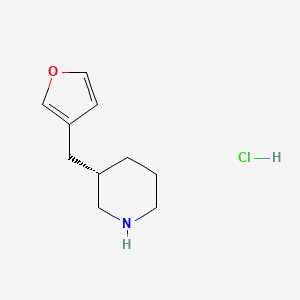
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
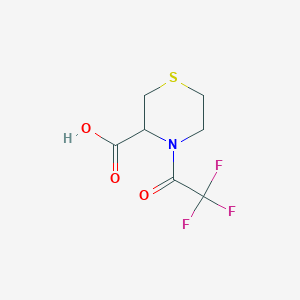
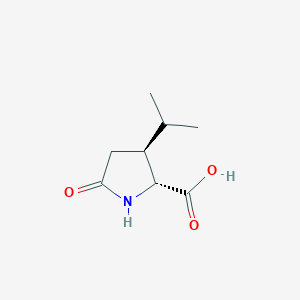
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
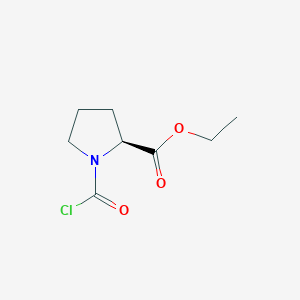

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
